2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide
Description
Chemical Nomenclature and Structural Identification
The systematic nomenclature of this compound reflects its complex heterocyclic structure according to International Union of Pure and Applied Chemistry guidelines. The compound features a five-membered thiazole ring containing nitrogen and sulfur heteroatoms positioned at the 1 and 3 positions respectively. The molecular architecture incorporates an amino group (-NH2) at the 2-position of the thiazole ring, a phenyl substituent at the 4-position, and an acetamide moiety attached to the 5-position. This structural arrangement is represented by the canonical SMILES notation CC(=O)NC1=C(N=C(S1)N)C2=CC=CC=C2, which provides a linear description of the molecular connectivity.
The compound exhibits specific stereochemical characteristics defined by its InChI key VRJGYNDGJHUPMA-UHFFFAOYSA-N, ensuring unique identification within chemical databases. Molecular property analysis reveals a boiling point of 474.1 degrees Celsius at 760 millimeters of mercury pressure and a density of 1.35 grams per cubic centimeter. The compound possesses a calculated logarithmic partition coefficient (LogP) of 3.00490, indicating moderate lipophilicity that may influence its biological membrane permeability. These physicochemical parameters are summarized in the following comprehensive data table:
Historical Context in Heterocyclic Chemistry Research
The development of thiazole chemistry traces its origins to classical synthetic methodologies established in the early twentieth century, with the Hantzsch thiazole synthesis representing a foundational approach for constructing these heterocyclic systems. The Hantzsch synthesis, originally described for the condensation of alpha-haloketones with thioamides, provided the theoretical framework for developing more complex thiazole derivatives including aminothiazole compounds. This classical methodology has been extensively modified and optimized over decades, leading to the synthesis of diverse thiazole-containing molecules with enhanced biological activities.
The Cook-Heilbron synthesis emerged as another significant milestone in thiazole chemistry, specifically enabling the formation of 5-aminothiazole derivatives through reactions of alpha-aminonitriles with dithioacids or carbon disulfide under mild conditions. This synthetic approach proved particularly valuable for accessing aminothiazole compounds similar to this compound, as it allowed for the introduction of amino functionality at the 2-position while maintaining structural diversity at other positions. The mechanism involves nucleophilic attack by the aminonitrile nitrogen on carbon disulfide, followed by intramolecular cyclization to form the thiazole ring system.
More recent synthetic developments have expanded the scope of thiazole chemistry through innovative approaches including microwave-assisted synthesis, copper-catalyzed cyclization reactions, and domino alkylation-cyclization processes. These modern methodologies have enabled the preparation of structurally complex thiazole derivatives with improved efficiency and selectivity. The evolution of thiazole synthetic chemistry has been driven by recognition of the pharmaceutical potential of these heterocyclic systems, particularly aminothiazole derivatives that exhibit diverse biological activities. Contemporary research continues to explore novel synthetic pathways for thiazole construction, with emphasis on developing environmentally friendly processes and expanding structural diversity for drug discovery applications.
Significance in Medicinal Chemistry and Drug Discovery
The medicinal significance of this compound derives from the well-established pharmacological properties of thiazole-containing compounds in various therapeutic areas. Thiazole derivatives have demonstrated remarkable versatility in medicinal chemistry, exhibiting activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The presence of the aminothiazole core in this compound positions it within a class of molecules that have shown particular promise in drug development, with several aminothiazole-based pharmaceuticals currently in clinical use.
Research investigations into thiazole-based anticancer agents have revealed that compounds containing the 2-aminothiazole motif exhibit significant cytotoxic activity against various cancer cell lines. Studies have demonstrated that thiazole derivatives with specific substitution patterns, including phenyl groups and acetamide functionalities, show enhanced potency compared to simpler analogues. For instance, thiazole compounds incorporating aromatic substituents at the 4-position and acetamide groups have displayed Inhibitory Concentration 50 values in the low micromolar range against hepatocellular carcinoma and breast cancer cell lines. The structure-activity relationship studies indicate that the combination of amino, phenyl, and acetamide substituents contributes synergistically to biological activity.
The antimicrobial potential of aminothiazole derivatives has been extensively documented, with compounds showing efficacy against both Gram-positive and Gram-negative bacterial strains. The presence of the amino group at the 2-position of the thiazole ring appears to be crucial for antimicrobial activity, potentially through interactions with bacterial enzyme systems or membrane components. Recent studies have also explored the antifungal properties of thiazole derivatives, with some compounds demonstrating superior activity compared to standard antifungal agents. The following table summarizes key biological activities associated with structurally related thiazole derivatives:
Properties
IUPAC Name |
2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c12-9(15)6-8-10(14-11(13)16-8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,15)(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJFNTJQSUORDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801289211 | |
| Record name | 2-Amino-4-phenyl-5-thiazoleacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228552-30-4 | |
| Record name | 2-Amino-4-phenyl-5-thiazoleacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228552-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-phenyl-5-thiazoleacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Amino-4-phenylthiazole Core
The core 2-amino-4-phenylthiazole is typically synthesized by the cyclization reaction involving acetophenone, thiourea, and a halide source (chlorine, bromine, or iodine). Iodine is preferred for cyclization due to ease of handling and good yields.
| Reagents | Conditions | Notes |
|---|---|---|
| Acetophenone | Reacted with thiourea and iodine | Cyclization to form thiazole |
| Thiourea | ||
| Iodine (halide) | Preferred for cyclization |
This step yields 2-amino-4-phenylthiazole, which serves as the key intermediate for further functionalization.
Functionalization at the 5-Position via Diazo Coupling
A diazo coupling reaction is employed to introduce substituents at the 5-position of the thiazole ring. For example, diazotized p-aminoacetophenone reacts with 2-amino-4-phenylthiazole in the presence of sodium acetate and ethanol at low temperatures (0–5 °C), affording 5-(4-acetylphenylazo)-2-amino-4-phenylthiazole derivatives in yields of 61–78%.
| Reagents | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Diazotized p-aminoacetophenone | Ethanol + Sodium acetate | 0–5 °C, 1 hour | 61–78 | Electrophilic diazo coupling at C5 position of thiazole |
This reaction is highly regioselective for the 5-position of the thiazole nucleus.
Preparation of N-(2-Amino-4-phenylthiazol-5-yl)acetamide
The acetamide group is introduced typically via reaction of the amino-substituted thiazole with chloroacetyl chloride in the presence of a base such as triethylamine in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds smoothly at room temperature.
| Reagents | Solvent | Conditions | Notes |
|---|---|---|---|
| 2-Amino-4-phenylthiazole | DMF + Triethylamine | Room temperature | Reaction with chloroacetyl chloride to form acetamide derivatives |
This step yields N-(5-(4-acetylphenylazo)-4-phenylthiazol-2-yl)-2-chloroacetamide derivatives, which can be further purified by recrystallization.
Improved Process for Preparation of 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide
A patent (WO2015155664A1) describes an improved process for preparing a closely related compound, 2-(2-aminothiazol-4-yl)-N-[4-(2-[(2R)-2-hydroxy-2-phenylethyl]amino]ethylphenyl]acetamide, which shares the thiazole acetamide core. The process involves:
Step (a): Reaction of 4-nitrophenylethylamine with an intermediate in an organic solvent such as tetrahydrofuran (THF), 2-methyl THF, methyl tert-butyl ether (MTBE), acetonitrile, 2-propanol, or toluene. THF is preferred.
Step (b): Catalytic hydrogenation of the nitro group to the amino group using suitable catalysts and solvents.
Step (c): Coupling of the resulting amine intermediate with 2-aminothiazol-4-acetic acid in the presence of a catalyst and solvent to afford the target compound.
Key reaction parameters include:
| Parameter | Range/Value | Preferred |
|---|---|---|
| Solvent volume (step a) | 0 to 10 volumes | 1 to 3 volumes |
| Base | Organic or inorganic base or none | Reaction can proceed without base |
| Molar equivalents of reactants | 1 to 2 molar equivalents | 1 to 1.12 molar equivalents |
| Temperature (step c) | 5°C to 30°C | 20°C to 30°C |
| Reaction time (step c) | 2 to 8 hours | 4 to 5 hours |
| Crystallization temperature | 0°C to 30°C | 5°C to 10°C |
| Crystallization time | 2 to 20 hours | 10 to 15 hours |
This process yields a pure α-form crystal of the target compound, avoiding isolation of the β-form, which is advantageous for purity and stability.
Purification and Characterization
Purification is typically achieved by recrystallization from suitable solvents such as ethyl alcohol or solvent mixtures. Chromatographic techniques (e.g., silica gel column chromatography with ethyl acetate/hexane mixtures) are also employed to ensure high purity.
Characterization methods include:
- IR spectroscopy: NH2 groups show absorptions around 3373 and 3297 cm⁻¹; carbonyl groups at ~1669 cm⁻¹.
- 1H-NMR: Singlets corresponding to NH2 and methyl groups, aromatic proton multiplets.
- Mass spectrometry: Molecular ion peaks corresponding to expected molecular weights.
- Elemental analysis: Confirms chemical composition.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
Anticancer Applications
The compound has shown promising results in anticancer research. A study synthesized various derivatives of 2-amino-4-phenylthiazole and evaluated their antiproliferative activity against several human cancer cell lines, including A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma). Notably, one derivative exhibited an IC50 value of 2.01 µM against HT29 cells, indicating potent growth inhibition .
Case Study: Antiproliferative Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5b | HT29 | 2.01 |
| 5a | A549 | N/A |
| 5c | HeLa | N/A |
This highlights the potential of 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide derivatives as lead compounds for further development into anticancer agents.
Antimicrobial Properties
Research has indicated that derivatives of thiazole compounds exhibit antimicrobial activity. For instance, a series of 2-amino-4-arylthiazoles were prepared and tested against Giardia intestinalis, with some derivatives demonstrating superior bioactivity compared to established treatments like metronidazole .
Case Study: Anti-Giardial Activity
| Compound | Activity (IC50 µM) | Selectivity Index |
|---|---|---|
| 6e | 0.39 | 139 |
| 6b | 0.87 | 52.3 |
These findings suggest that modifications to the thiazole structure can enhance antimicrobial efficacy while maintaining low toxicity.
Enzyme Inhibition
The compound's potential as an acetylcholinesterase inhibitor has been explored in the context of Alzheimer's disease treatment. Compounds containing thiazole moieties have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase, a key enzyme involved in neurotransmitter degradation .
Case Study: Acetylcholinesterase Inhibition
| Compound | IC50 (µM) |
|---|---|
| 3i | 2.7 |
This research indicates that thiazole derivatives could be effective in enhancing acetylcholine levels in the brain, offering a therapeutic avenue for cognitive disorders.
Mechanism of Action
The mechanism of action of 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of thiazole-acetamide derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups (e.g., Br, Cl) : Increase stability and binding affinity to target proteins but may reduce solubility .
- Tautomerism : Compounds like 3c-I/3c-A exhibit dynamic tautomeric equilibria, influencing reactivity and spectral profiles .
- Bulkier Substituents (e.g., benzo[d]thiazol-5-yl) : Enhance antimicrobial potency but may limit bioavailability due to steric hindrance .
Spectral and Analytical Data Comparison
¹H NMR and IR Profiles :
- Tautomeric Mixtures (3b, 3c): Distinct NMR signals for thiazolidinone (3b-I: δ 4.2–4.5 ppm for CH₂) and thiazol-4-one (3b-A: δ 5.1–5.3 ppm for NH) confirm tautomerism .
Elemental Analysis :
Enzyme Inhibition :
Biological Activity
2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazole compounds are known for their interactions with various biological targets, including enzymes and receptors, making them significant in pharmaceutical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules:
- Enzyme Inhibition : This compound has been shown to inhibit the activity of key enzymes such as topoisomerase II, which is crucial for DNA replication and repair.
- Receptor Modulation : It can modulate receptor signaling pathways, influencing various physiological processes.
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, possess significant antimicrobial properties. For instance:
- Against Bacteria : It has demonstrated activity against Mycobacterium tuberculosis, with sub-micromolar minimum inhibitory concentrations (MICs) .
- Against Fungi : The compound shows efficacy against fungal pathogens such as Candida albicans and Aspergillus niger, with MIC values indicating moderate effectiveness compared to standard drugs like fluconazole .
Antitumor Activity
Thiazole derivatives have been recognized for their anticancer potential:
- Cytotoxicity : The compound's cytotoxic effects have been evaluated in various cancer cell lines. Studies have shown IC50 values indicating potent activity against human glioblastoma and melanoma cells .
- Mechanisms : The anticancer effects are thought to involve the induction of apoptosis and inhibition of cell proliferation through interaction with cancer-specific targets .
Neuroprotective Effects
There is evidence suggesting that thiazole derivatives may exert neuroprotective effects:
- Anticonvulsant Activity : Some studies report significant anticonvulsant effects in animal models, with effective doses lower than those of established medications like ethosuximide .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound suggests good bioavailability:
- Absorption and Distribution : The compound is efficiently absorbed and distributed within tissues, mediated by specific transporters.
- Metabolic Pathways : It participates in various metabolic pathways affecting lipid and carbohydrate metabolism, which may contribute to its therapeutic effects.
Case Studies
Several studies have explored the biological activity of this compound in detail:
- Study on Antimicrobial Efficacy :
- Antitumor Activity Assessment :
- Neuroprotective Study :
Q & A
Q. What are the standard synthetic routes for 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide, and what reagents/conditions are critical for yield optimization?
The compound is typically synthesized via condensation reactions. For example, refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate in acetic acid under controlled temperatures (70–90°C) is a common method . Key reagents include sodium acetate (acts as a base) and acetic acid (solvent), while reaction time (3–5 hours) and stoichiometric ratios (1:1.1 molar ratio of starting materials) significantly impact yield . Catalyst screening (e.g., Lewis acids) and solvent polarity adjustments can further optimize yields.
Q. Which spectroscopic and analytical techniques are most reliable for characterizing the purity and structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for structural confirmation, particularly for verifying the thiazole ring and acetamide moiety . Infrared (IR) spectroscopy identifies functional groups like C=O (1650–1750 cm⁻¹) and N-H stretches (3200–3500 cm⁻¹). Melting point analysis and elemental composition verification (e.g., CHNS/O combustion analysis) ensure purity . High-Performance Liquid Chromatography (HPLC) with UV detection (>95% purity threshold) is recommended for batch consistency .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activities (e.g., antimicrobial vs. inconsistent cytotoxicity)?
Contradictions may arise from assay variability (cell lines, incubation times) or impurities. Methodological solutions include:
- Standardized bioassays : Use established cell lines (e.g., HepG2 for cytotoxicity) with controlled incubation conditions (24–48 hours, 37°C) .
- Purity validation : Employ HPLC-MS to rule out impurities (>99% purity) .
- Dose-response curves : Test concentrations across 3–4 logarithmic ranges (e.g., 1–100 µM) to confirm activity thresholds .
Q. What computational strategies are effective in predicting the reactivity and regioselectivity of this compound in nucleophilic reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distributions, identifying reactive sites like the thiazole’s C5 position . Molecular dynamics simulations (e.g., using GROMACS) predict solvation effects on reaction pathways. Software like Gaussian or ORCA can calculate transition-state energies to explain regioselectivity in substitution reactions .
Q. How can factorial design be applied to optimize multi-step synthesis protocols for derivatives?
A 2³ full factorial design evaluates three variables (e.g., solvent polarity, catalyst loading, temperature) across 8 experimental conditions . Response surface methodology (RSM) identifies interactions between variables. For example, optimizing the Suzuki coupling step for phenyl substitution might reveal that dimethylformamide (DMF) as a solvent and Pd(PPh₃)₄ as a catalyst at 80°C maximize yield .
Q. What methodologies enable precise determination of hydrogen bonding patterns in crystallographic studies of this compound?
Single-crystal X-ray diffraction (SCXRD) at 100 K resolves hydrogen bonding networks (e.g., N-H···O=C interactions). Hirshfeld surface analysis quantifies intermolecular contacts, while refinement software (SHELXL) models thermal displacement parameters. Complementary techniques like Solid-State NMR (SSNMR) validate dynamic hydrogen bonding in polymorphs .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results in solubility studies?
- Validate force fields : Compare COSMO-RS predictions with experimental solubility in DMSO/water mixtures .
- Control crystallinity : Use powder X-ray diffraction (PXRD) to confirm amorphous vs. crystalline forms, which affect solubility .
- Temperature gradients : Measure solubility at 25°C and 37°C to assess thermodynamic consistency .
Structure-Activity Relationship (SAR) Guidance
Q. What systematic approaches are recommended for SAR studies of thiazole-acetamide derivatives?
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the phenyl ring .
- Bioisosteric replacement : Replace the thiazole sulfur with oxygen (oxazole) to assess pharmacophore flexibility .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with IC₅₀ values in bioassays .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
